molecular formula C9H12FN B2948711 (R)-1-(4-Fluorophenyl)propan-1-amine CAS No. 239105-45-4

(R)-1-(4-Fluorophenyl)propan-1-amine

Cat. No. B2948711
M. Wt: 153.2
InChI Key: BWZFVQWUKNCKQL-SECBINFHSA-N
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Description

“®-1-(4-Fluorophenyl)propan-1-amine” is an organic compound that belongs to the class of compounds known as amines. The “®” in its name indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable ®-propan-1-amine with a 4-fluorophenyl group. The exact method would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecule consists of a three-carbon chain (propan-1-amine) with an amine group (-NH2) at one end and a 4-fluorophenyl group attached to the middle carbon. The fluorine atom in the phenyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule.



Chemical Reactions Analysis

As an amine, “®-1-(4-Fluorophenyl)propan-1-amine” could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, as an amine, it would likely be a weak base. The presence of the fluorine atom could make the compound more lipophilic, which could influence its solubility in different solvents.


Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Optical Active Intermediates : (R)-1-(4-Methoxyphenyl)propan-2-amine, an optically active intermediate for (R,R)-formoterol, was synthesized from d-alanine, demonstrating the utility of (R)-1-(4-Fluorophenyl)propan-1-amine in the synthesis of pharmaceutical intermediates (Fan et al., 2008).

Chemical Synthesis and Reaction Studies

  • Unsymmetrically Substituted Triazacyclohexanes : (R)-1-(4-Fluorophenyl)propan-1-amine can be utilized in the synthesis of unsymmetrically substituted triazacyclohexanes, showcasing its versatility in complex chemical syntheses (Latreche et al., 2010).

Biocatalysis and Pharmaceutical Interest

  • Biocatalytic Properties for Chiral Amine Synthesis : Its role in the study of ω-transaminases for synthesizing chiral amines of pharmaceutical interest, such as intermediates for bronchodilators and antihypertensives, demonstrates its significance in biocatalysis (Corti et al., 2019).

Analytical Applications

  • Analytical Characterization : The compound is used in analytical studies for characterizing the behavior of related substances, indicating its importance in analytical chemistry (Dybek et al., 2019).

Bioimaging and Sensor Development

  • Development of Chemosensors : The synthesis of chemosensors for detecting metal ions like Cu2+ and their application in bioimaging, highlights the compound's role in the development of new diagnostic tools (Anbu et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials.


properties

IUPAC Name

(1R)-1-(4-fluorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZFVQWUKNCKQL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Fluorophenyl)propan-1-amine

Citations

For This Compound
1
Citations
P Bataille, M Paterne, E Brown - Tetrahedron: Asymmetry, 1999 - Elsevier
Reaction of various aromatic aldehydes with the chiral hydrazine (R)-(−)-2, derived from 2-aminobutan-1-ol (R)-(−)-1, gave the corresponding hydrazones 5–12. Enantioselective …
Number of citations: 10 www.sciencedirect.com

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